![molecular formula C16H14FNO3 B6407832 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95% CAS No. 1261992-90-8](/img/structure/B6407832.png)
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid (95%) (hereinafter referred to as ‘2-Fluoro-DMAc’) is an organic compound belonging to the class of carboxylic acids, and is composed of a benzene ring attached to a carboxylic acid, which is further connected to a fluorine atom. This compound has been extensively studied in recent years due to its wide range of applications in both scientific research and in the industrial sector.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-DMAc is widely used in scientific research due to its ability to act as a catalyst in various chemical reactions. It is often used in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. Additionally, it has been used as a reagent in the synthesis of other compounds, such as peptides, nucleosides, and amino acids.
Wirkmechanismus
The mechanism of action of 2-Fluoro-DMAc is not fully understood. However, it is believed that the fluorine atom present in the molecule is responsible for its catalytic activity. Additionally, it is believed that the presence of the dimethylaminocarbonyl group increases the reactivity of the compound, allowing it to act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
2-Fluoro-DMAc has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Fluoro-DMAc in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is also stable and non-toxic. Additionally, it is a versatile reagent, and can be used in a wide range of reactions. However, there are some limitations to its use in laboratory experiments. For example, it is sensitive to light and air, and can be easily oxidized. Additionally, it can be toxic in high concentrations, and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Fluoro-DMAc. For example, further research could be conducted to better understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, research could be conducted to explore the potential applications of the compound in other fields, such as medicine and agriculture. Finally, more research could be conducted to investigate the potential toxicity of the compound and to develop methods to reduce its toxicity.
Synthesemethoden
2-Fluoro-DMAc can be synthesized in a two-step process. The first step involves the reaction of dimethylaminocarbonyl chloride with 5-fluorobenzoic acid, in the presence of a base such as pyridine or triethylamine, to produce 2-fluoro-DMAc. The second step involves the reaction of the intermediate product with a reducing agent such as sodium borohydride or sodium cyanoborohydride to produce the desired product.
Eigenschaften
IUPAC Name |
2-[4-(dimethylcarbamoyl)phenyl]-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-18(2)15(19)11-5-3-10(4-6-11)13-8-7-12(17)9-14(13)16(20)21/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAOCUXUVZGJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691338 |
Source
|
Record name | 4'-(Dimethylcarbamoyl)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid | |
CAS RN |
1261992-90-8 |
Source
|
Record name | 4'-(Dimethylcarbamoyl)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.